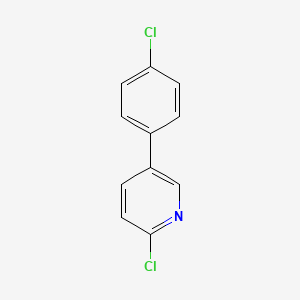

2-Chloro-5-(4-chlorophenyl)pyridine

Descripción general

Descripción

“2-Chloro-5-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 76053-48-0. It has a molecular weight of 224.09 and its IUPAC name is 2-chloro-5-(4-chlorophenyl)pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .

Molecular Structure Analysis

The linear formula of “2-Chloro-5-(4-chlorophenyl)pyridine” is C11H7Cl2N . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Physical And Chemical Properties Analysis

The melting point of “2-Chloro-5-(4-chlorophenyl)pyridine” is between 104-108 degrees Celsius .

Aplicaciones Científicas De Investigación

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of agrochemical and pharmaceutical ingredients .

Application

Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries . “2-Chloro-5-(4-chlorophenyl)pyridine” is used as a chemical intermediate in the synthesis of several crop-protection products .

Method of Application

The specific method of synthesis is not detailed in the source, but it mentions that various methods of synthesizing 2,3,5-DCTF (a derivative of TFMP) have been reported .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde

Field

This application falls under the field of Organic Chemistry .

Application

“2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde” is a derivative of “2-Chloro-5-(4-chlorophenyl)pyridine”. It could potentially be used in the synthesis of other organic compounds .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Synthesis of Indole Derivatives

Field

This application falls under the field of Medicinal Chemistry .

Application

Indole derivatives, which can potentially be synthesized from “2-Chloro-5-(4-chlorophenyl)pyridine”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Synthesis of Quinoline Derivatives

Field

This application falls under the field of Medicinal Chemistry .

Application

Quinoline derivatives, which can potentially be synthesized from “2-Chloro-5-(4-chlorophenyl)pyridine”, have shown antimicrobial potential against various bacterial strains .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Synthesis of 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde

Field

This application falls under the field of Organic Chemistry .

Application

“2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde” is a derivative of “2-Chloro-5-(4-chlorophenyl)pyridine”. It could potentially be used in the synthesis of other organic compounds .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Synthesis of Indole Derivatives

Field

This application falls under the field of Medicinal Chemistry .

Application

Indole derivatives, which can potentially be synthesized from “2-Chloro-5-(4-chlorophenyl)pyridine”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKONLQEWVLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434538 | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4-chlorophenyl)pyridine | |

CAS RN |

76053-48-0 | |

| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)